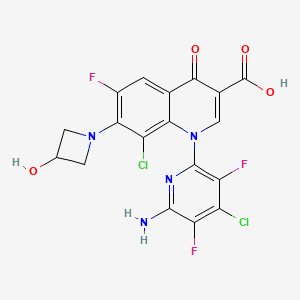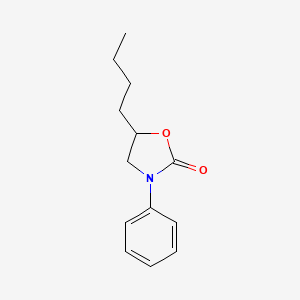
6-Chloro-N-hydroxy-1H-indazole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxy group at the N’ position, and a carboximidamide group at the 5th position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide can be achieved through various synthetic routes. One common method involves the reaction of 6-chloroindazole with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like ethanol at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carboximidamide group, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the carboximidamide group would produce an amine derivative .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex indazole derivatives.
Biology: Indazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
The hydroxy and carboximidamide groups play a crucial role in the compound’s binding affinity and specificity. These functional groups can form hydrogen bonds and other interactions with the target proteins, enhancing the compound’s potency and selectivity .
Comparaison Avec Des Composés Similaires
6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide can be compared with other indazole derivatives to highlight its uniqueness:
6-chloro-1H-indazole: This compound lacks the hydroxy and carboximidamide groups, which are essential for the biological activity of 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide.
5-nitro-1H-indazole: The presence of a nitro group instead of a carboximidamide group significantly alters the compound’s reactivity and biological properties.
1H-indazole-3-carboxamide: This compound has a carboxamide group at the 3rd position, which affects its chemical and biological behavior compared to 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide.
The unique combination of functional groups in 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H7ClN4O |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
6-chloro-N'-hydroxy-1H-indazole-5-carboximidamide |
InChI |
InChI=1S/C8H7ClN4O/c9-6-2-7-4(3-11-12-7)1-5(6)8(10)13-14/h1-3,14H,(H2,10,13)(H,11,12) |
Clé InChI |
LHXHKISNKVSAGF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NNC2=CC(=C1C(=NO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-imidazol-1-ylpropyl)-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13867852.png)
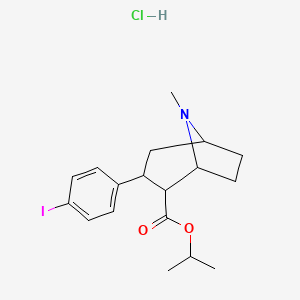

![Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13867862.png)
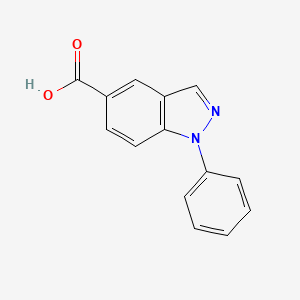


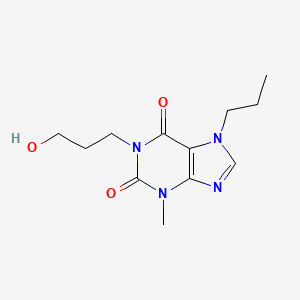
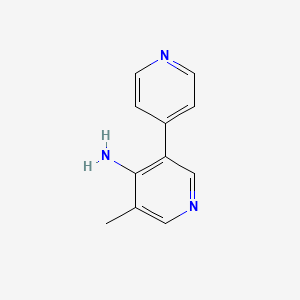
![2-Methoxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13867899.png)

![Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13867913.png)
